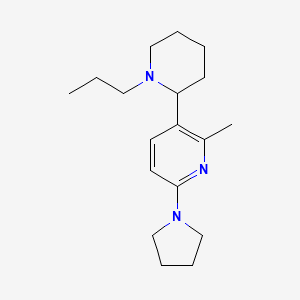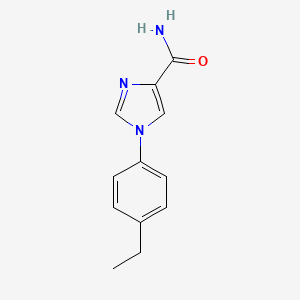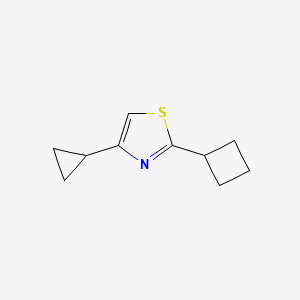
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound characterized by the presence of pyrrolidine and pyridine rings. These heterocyclic structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the synthesis process and ensure scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine and pyridine rings allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Compounds such as 2-(1-methyl-2-pyrrolidinyl)pyridine exhibit similar properties and applications.
Uniqueness
What sets 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine apart is its unique combination of pyrrolidine and pyridine rings, which provides a distinct pharmacophore for drug design and other applications .
Eigenschaften
Molekularformel |
C16H25N3 |
|---|---|
Molekulargewicht |
259.39 g/mol |
IUPAC-Name |
5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-11-13(2)16(17-12-14)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |
InChI-Schlüssel |
ALAPJRHGXIUCQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)




![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)



![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
